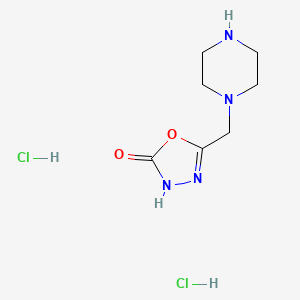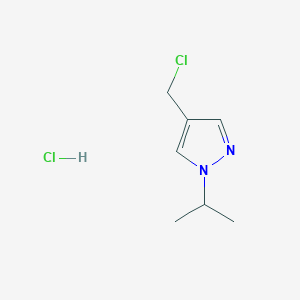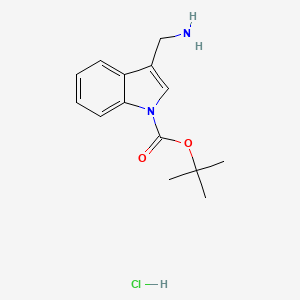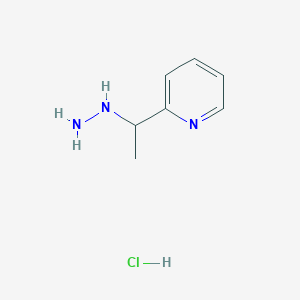![molecular formula C12H9Cl3N2OS B1402895 2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365961-91-6](/img/structure/B1402895.png)
2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide or a thiazole) and any functional groups present .
Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy may be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral data .Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, including compounds like 2,4-dichlorophenol, are known for their moderate to high persistence in the environment, depending on conditions. These compounds can exert toxic effects on both mammalian and aquatic life, especially upon long-term exposure. However, their persistence is low in the presence of adapted microflora capable of biodegrading these compounds, suggesting potential areas for environmental bioremediation research (Krijgsheld & Gen, 1986).
Toxicity and Environmental Safety
Studies on 2,4-D, a chlorophenoxyacetic acid herbicide structurally related to chlorophenols, highlight the importance of understanding the environmental and toxicological impacts of such compounds. Research on 2,4-D has revealed its extensive distribution in the environment and raised concerns about its potential toxic effects on non-target organisms and human health. This underscores the necessity of evaluating the environmental behavior and safety profiles of chlorophenol-related compounds, including 2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (Islam et al., 2017).
Potential in Pharmaceutical Research
The thiazolidinone ring, present in the structure of 2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, is a core structure in various pharmacologically active compounds. Thiazolidinones are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This suggests potential pharmaceutical research applications for compounds containing the thiazolidinone ring, exploring their efficacy in treating various diseases and conditions (Rosales-Hernández et al., 2022).
Optoelectronic Material Research
Compounds containing thiazole rings, similar to the thiazol-2-yl group in the compound , have been studied for their applications in optoelectronic materials. The incorporation of thiazole and related heterocycles into π-extended conjugated systems has shown promise for the creation of novel materials for use in electronic devices, luminescent elements, and photoelectric conversion elements. This area of research offers a pathway to explore the utility of 2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide in developing new optoelectronic materials (Lipunova et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)8-3-2-7(14)4-9(8)15/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLCKHDDBLNNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)

![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)


